Tert-butyl 10-oxo-3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate
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Overview
Description
Tert-butyl 10-oxo-3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate is a complex organic compound with the molecular formula C12H20N2O4. It is known for its unique bicyclic structure, which includes oxygen and nitrogen atoms, making it a valuable compound in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 10-oxo-3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under controlled conditions to form the bicyclic core.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 10-oxo-3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
Tert-butyl 10-oxo-3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 10-oxo-3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
- Tert-butyl (1R,5S)-3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate
Uniqueness
Tert-butyl 10-oxo-3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where such structural features are advantageous .
Properties
IUPAC Name |
tert-butyl 10-oxo-3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-12(2,3)18-11(16)14-4-8-6-17-7-9(5-14)13-10(8)15/h8-9H,4-7H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFSZFFNJNSJOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2COCC(C1)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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